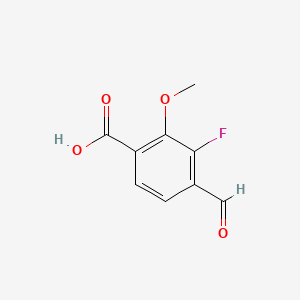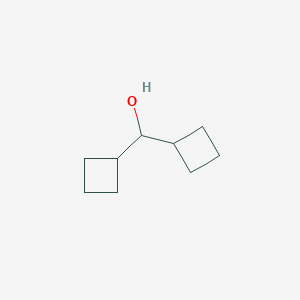
Dicyclobutylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclobutylmethanol is an organic compound characterized by the presence of two cyclobutyl groups attached to a central methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dicyclobutylmethanol can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with formaldehyde, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor system. This method ensures a consistent supply of reactants and allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dicyclobutylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of dicyclobutylmethanone.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, converting this compound to dicyclobutylmethane.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride, resulting in the formation of dicyclobutylchloromethane.
Major Products Formed:
Aplicaciones Científicas De Investigación
Dicyclobutylmethanol has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which dicyclobutylmethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties are attributed to the inhibition of certain enzymes and receptors involved in the inflammatory response. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of G-protein coupled receptors and other signaling molecules.
Comparación Con Compuestos Similares
- Cyclobutanemethanol
- Cyclobutylmethanol
- Dicyclobutylmethane
Comparison: Dicyclobutylmethanol is unique due to the presence of two cyclobutyl groups, which impart distinct steric and electronic properties compared to its analogs This structural uniqueness contributes to its varied reactivity and potential applications
Propiedades
Número CAS |
41140-06-1 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
di(cyclobutyl)methanol |
InChI |
InChI=1S/C9H16O/c10-9(7-3-1-4-7)8-5-2-6-8/h7-10H,1-6H2 |
Clave InChI |
DVTRIDOIGHJKSR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(C2CCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
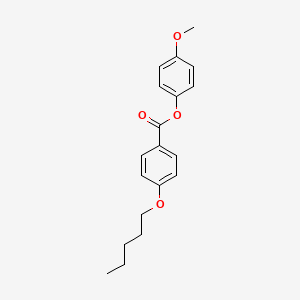
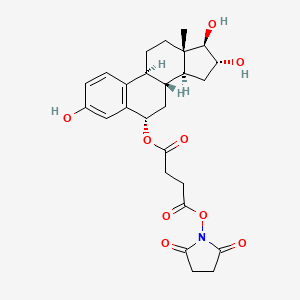
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
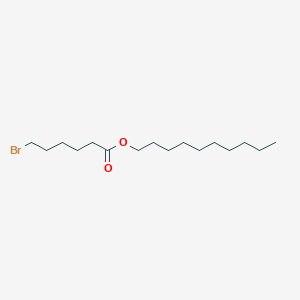
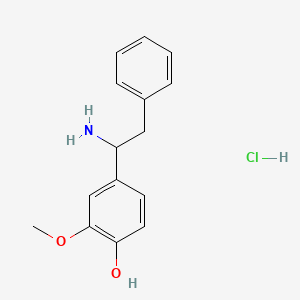
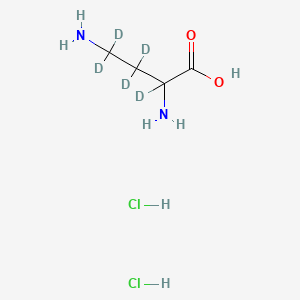
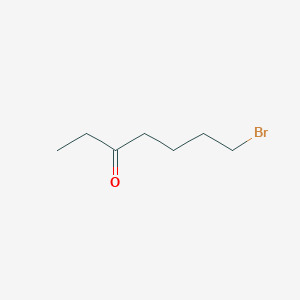
![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
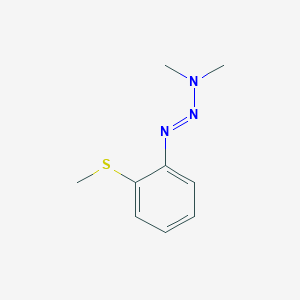
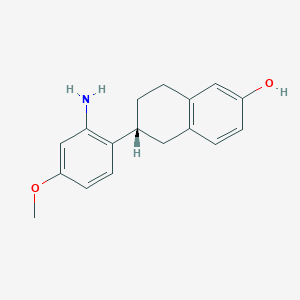
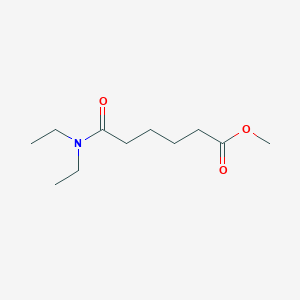
![3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14013384.png)
